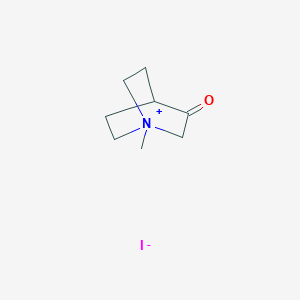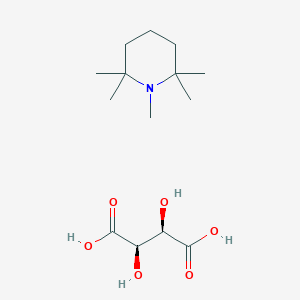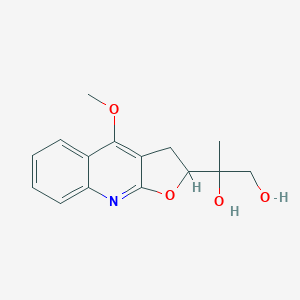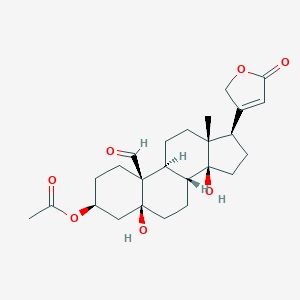
Brevetoxin 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Brevetoxin 3, also known as brevetoxin pbtx-3, primarily targets voltage-gated sodium channels (VGSCs) in cell membranes . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for neurotoxins like this compound .
Mode of Action
This compound interacts with its targets by binding to receptor site 5 on VGSCs . This binding causes the sodium channels to open at normal resting potentials, resulting in a sodium influx into the cell . This compound inhibits the inactivation of these channels and prolongs their mean open time . This persistent activation of the channel at high doses leads to toxicity .
Biochemical Pathways
The binding of this compound to VGSCs triggers a series of biochemical events. It results in membrane depolarization, repetitive firing, and an increase in sodium currents . This can lead to significant DNA damage and apoptosis in cells . This compound has been found to activate caspases 3/7 and 8 and cause cleavage of poly (ADP-ribose) polymerase (PARP), indicating the induction of apoptosis .
Pharmacokinetics
It is known that this compound is a lipid-soluble compound , which suggests that it can easily cross cell membranes and distribute throughout the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The action of this compound at the molecular and cellular level leads to a range of effects. It can cause a rapid, transient, and dose-dependent decrease in body temperature, and a transient dose-dependent reduction in muscle activity . High doses of this compound can lead to failures in the grip test, convulsive jaw movements, and tremors . It can also induce significant DNA damage and apoptosis in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, brevetoxins are produced by the marine dinoflagellate Karenia brevis, which is linked to red tide outbreaks . These environmental events can lead to increased exposure to brevetoxins. Furthermore, the effects of this compound can vary depending on the organism’s sex, with females being more sensitive to the impact of this compound at the lowest doses on weight loss .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of brevetoxin 3 is complex due to its intricate polyether structureKey steps often include cyclization reactions, oxidation, and reduction processes to build the polyether framework .
Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence and the complexity of its synthesis. Instead, it is typically extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, lysing the cells, and purifying the toxin using chromatographic techniques .
化学反应分析
Types of Reactions: Brevetoxin 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Used to alter the oxidation state of certain functional groups.
Substitution: Functional groups in this compound can be replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学研究应用
Brevetoxin 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.
Biology: Helps in understanding the functioning of voltage-gated sodium channels and their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its effects on neurological disorders and its use as a tool to study neurotoxicity.
Industry: Applied in the development of bioassays for detecting marine toxins and ensuring seafood safety.
相似化合物的比较
- Brevetoxin 1 (PbTx-1)
- Brevetoxin 2 (PbTx-2)
- Brevetoxin 9 (PbTx-9)
Each of these compounds has distinct properties and effects, making brevetoxin 3 a unique and valuable compound for research and industrial applications .
属性
CAS 编号 |
85079-48-7 |
|---|---|
分子式 |
C50H72O14 |
分子量 |
897.1 g/mol |
IUPAC 名称 |
(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one |
InChI |
InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |
InChI 键 |
BKMHDYJRAAJTAD-FGRVLNGBSA-N |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C |
规范 SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C |
纯度 |
95 % (HPLC) |
同义词 |
evetoxin GB-3 brevetoxin PbTx-3 brevetoxin T-17 brevetoxin T17 T17 toxin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PbTx-3?
A1: PbTx-3 exhibits high affinity binding to voltage-gated sodium channels (VGSCs), specifically at site 5. [, , ] This interaction is distinct from other neurotoxins that target sites 1-4 on VGSCs. []
Q2: How does PbTx-3 binding to VGSCs affect neuronal activity?
A2: Binding of PbTx-3 alters VGSC gating kinetics, causing prolonged channel opening and delayed inactivation. [, ] This leads to increased sodium ion influx, membrane depolarization, and neuronal hyperexcitability. [, , ]
Q3: What are the downstream consequences of PbTx-3 induced VGSC modulation?
A3: PbTx-3 exposure can lead to a range of adverse effects, including respiratory distress, neurological symptoms, and even death in severe cases. [, , , , , , , ] In sheep models, repeated PbTx-3 inhalation resulted in prolonged airway hyperresponsiveness and lung inflammation. []
Q4: What is the molecular formula and weight of PbTx-3?
A4: While not explicitly stated in the provided abstracts, PbTx-3 possesses a complex polyether structure characteristic of brevetoxins. Its molecular formula and weight can be found in chemical databases like PubChem.
Q5: What spectroscopic techniques are useful for PbTx-3 characterization?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of brevetoxins, including PbTx-3. [] Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are vital for PbTx-3 detection and quantification in various matrices. [, ]
Q6: What are the primary routes of PbTx-3 exposure in humans?
A6: Humans are primarily exposed to PbTx-3 through inhalation of aerosolized toxins during red tides and consumption of contaminated shellfish. [, , , ]
Q7: What are the acute health effects of PbTx-3 exposure?
A7: Acute exposure to PbTx-3 can cause respiratory symptoms like coughing, wheezing, and shortness of breath, particularly in individuals with pre-existing respiratory conditions like asthma. [, ] Neurological symptoms like tingling, dizziness, and paralysis have also been reported. [, ]
Q8: Is there evidence of PbTx-3 bioaccumulation in marine organisms?
A8: Yes, studies have shown that PbTx-3 can accumulate in the food web. Research in Kiribati found a trophic magnification factor of 2.90 for ciguatoxins, indicating biomagnification. [] Although specific to ciguatoxins, this highlights the potential for PbTx-3 to bioaccumulate.
Q9: What analytical techniques are used to detect and quantify PbTx-3?
A9: Several methods are available for PbTx-3 analysis:
- Receptor Binding Assays: Utilize the high affinity of PbTx-3 for VGSCs. These assays offer high throughput screening but may lack specificity for individual brevetoxin congeners. [, ]
- LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. It enables accurate identification and quantification of PbTx-3 even at low concentrations in complex matrices like shellfish and blood. [, ]
- ELISA: Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and specific method for quantifying palytoxin and its analogs, highlighting the potential for developing similar assays for PbTx-3. []
Q10: What challenges are associated with analyzing PbTx-3 in environmental samples?
A10: Analyzing PbTx-3 in environmental samples, particularly sediments, presents challenges due to low concentrations, complex matrices, and the presence of interfering compounds. [] The co-extraction of hydrophobic organic carbon can significantly impact the extraction efficiency of brevetoxins, necessitating careful method optimization. []
Q11: How does the structure of PbTx-3 contribute to its toxicity?
A11: The A-ring lactone and C-42 of the R side chain in PbTx-3 are crucial for its interaction with VGSCs. [] Modifications to these regions, such as opening the lactone ring, significantly reduce both binding affinity and activity. [, ] The side chain of PbTx-3 also plays a role in its potency, as evidenced by the lower potency of brevetoxin-tbm, which lacks the side chain. []
Q12: What are the ecological consequences of PbTx-3 release during red tides?
A12: PbTx-3 is toxic to a wide range of marine organisms, including fish, birds, and marine mammals. [, , ] Red tides can cause massive fish kills, disrupt marine ecosystems, and have detrimental impacts on local economies reliant on fishing and tourism. []
Q13: What research is being done to mitigate the negative impacts of PbTx-3?
A13: Scientists are actively researching methods for degrading PbTx-3 and mitigating its environmental impact. Studies have shown that advanced oxidation processes (AOPs), such as the combination of Fenton's reagent and ultrasound, can effectively degrade PbTx-3 in aqueous solutions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















